REACTION_SMILES
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[CH3:19][OH:20].[F:1][C:2]([C:3](=[O:4])[N:5]1[CH2:6][CH2:7][c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][c:13]21)([F:17])[F:18]>>[F:1][C:2]([C:3](=[O:4])[N:5]1[CH2:6][CH2:7][c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][c:13]21)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N1CCc2ccc([N+](=O)[O-])cc21)C(F)(F)F
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Name
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Type
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product
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Smiles
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Nc1ccc2c(c1)N(C(=O)C(F)(F)F)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |